Cas no 2034420-45-4 (1-(2-chlorophenyl)-3-(thiophen-2-yl)(thiophen-3-yl)methylurea)

1-(2-Chlorophenyl)-3-(thiophen-2-yl)(thiophen-3-yl)methylurea is a substituted urea derivative featuring a chlorophenyl group and a bis-thiophene methyl moiety. This compound is of interest in medicinal and agrochemical research due to its potential as a versatile intermediate or active ingredient. The presence of both chlorophenyl and thiophene groups may confer enhanced binding affinity in biological systems, making it a candidate for further study in drug discovery or crop protection applications. Its structural complexity allows for selective modifications, enabling fine-tuning of physicochemical properties. The compound's stability and reactivity profile suggest utility in synthetic pathways requiring robust, multifunctional building blocks.
1-(2-chlorophenyl)-3-(thiophen-2-yl)(thiophen-3-yl)methylurea structure
2034420-45-4 structure
Product Name:1-(2-chlorophenyl)-3-(thiophen-2-yl)(thiophen-3-yl)methylurea
CAS No:2034420-45-4
MF:C16H13ClN2OS2
MW:348.870219945908
CID:6397823
PubChem ID:121021448
Update Time:2025-10-29

1-(2-chlorophenyl)-3-(thiophen-2-yl)(thiophen-3-yl)methylurea Chemical and Physical Properties

Names and Identifiers

    • 1-(2-chlorophenyl)-3-(thiophen-2-yl)(thiophen-3-yl)methylurea
    • 1-(2-chlorophenyl)-3-[(thiophen-2-yl)(thiophen-3-yl)methyl]urea
    • 1-(2-chlorophenyl)-3-[thiophen-2-yl(thiophen-3-yl)methyl]urea
    • 2034420-45-4
    • F6556-9047
    • 1-(2-chlorophenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea
    • AKOS026697515
    • Inchi: 1S/C16H13ClN2OS2/c17-12-4-1-2-5-13(12)18-16(20)19-15(11-7-9-21-10-11)14-6-3-8-22-14/h1-10,15H,(H2,18,19,20)
    • InChI Key: VBPBEXFGTKHTCC-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1NC(NC(C1=CC=CS1)C1=CSC=C1)=O

Computed Properties

  • Exact Mass: 348.0157831g/mol
  • Monoisotopic Mass: 348.0157831g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 385
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 97.6Ų

1-(2-chlorophenyl)-3-(thiophen-2-yl)(thiophen-3-yl)methylurea Pricemore >>

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Additional information on 1-(2-chlorophenyl)-3-(thiophen-2-yl)(thiophen-3-yl)methylurea

1-(2-chlorophenyl)-3-(thiophen-2-yl)(thiophen-3-yl)methylurea: A Comprehensive Overview of CAS No. 2034420-45-4

1-(2-chlorophenyl)-3-(thiophen-2-yl)(thiophen-3-yl)methylurea, with the CAS number 2034420-45-4, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a chlorophenyl group, two thiophene rings, and a methylurea moiety. These structural elements contribute to its potential therapeutic applications and biological activities.

The chlorophenyl group is a common substituent in many pharmaceuticals, known for its ability to enhance the lipophilicity and metabolic stability of compounds. In the context of 1-(2-chlorophenyl)-3-(thiophen-2-yl)(thiophen-3-yl)methylurea, this group may play a crucial role in modulating the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Recent studies have shown that chlorinated phenyl groups can also influence the binding affinity of molecules to specific receptors or enzymes, thereby enhancing their therapeutic efficacy.

The presence of two thiophene rings in the structure of 1-(2-chlorophenyl)-3-(thiophen-2-yl)(thiophen-3-yl)methylurea adds to its complexity and potential biological activity. Thiophene rings are known for their electron-rich nature and ability to form stable π-stacking interactions with other aromatic systems. This property makes them particularly useful in designing compounds with high binding affinities to protein targets. Research has demonstrated that thiophene-containing molecules can exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.

The methylurea moiety is another key component of this compound. Methylureas are derivatives of urea and are widely used in various pharmaceutical applications due to their ability to form hydrogen bonds and interact with biological macromolecules. In the context of 1-(2-chlorophenyl)-3-(thiophen-2-yl)(thiophen-3-yl)methylurea, the methylurea group may contribute to the compound's ability to interact with specific protein targets, potentially enhancing its therapeutic effects. Recent studies have explored the use of methylurea derivatives in treating conditions such as diabetes, cardiovascular diseases, and neurodegenerative disorders.

The synthesis of 1-(2-chlorophenyl)-3-(thiophen-2-yl)(thiophen-3-yl)methylurea typically involves multistep reactions that require careful control of reaction conditions to ensure high yields and purity. One common synthetic route involves the reaction of 1-(2-chlorophenyl)isocyanate with (thiophen-2-yl)(thiophen-3-yl)methanol in the presence of a suitable catalyst. The resulting product is then purified using techniques such as column chromatography or recrystallization. The detailed synthetic protocol for this compound has been reported in several peer-reviewed journals, providing valuable insights into its chemical synthesis and characterization.

In terms of biological activity, preliminary studies have shown that 1-(2-chlorophenyl)-3-(thiophen-2-yl)(thiophen-3-yl)methylurea exhibits promising anti-inflammatory properties. In vitro assays have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells. Additionally, it has been shown to reduce oxidative stress by scavenging reactive oxygen species (ROS) and upregulating antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). These findings suggest that 1-(2-chlorophenyl)-3-(thiophen-2-yl)(thiophen-3-yl)methylurea may have potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD).

Beyond its anti-inflammatory properties, recent research has also explored the potential anticancer effects of 1-(2-chlorophenyl)-3-(thiophen-2-yl)(thiophen-3-yl)methylurea. In vitro studies using cancer cell lines have shown that this compound can induce apoptosis (programmed cell death) by disrupting mitochondrial function and activating caspase cascades. Furthermore, it has been observed to inhibit cell proliferation by interfering with key signaling pathways involved in cell cycle regulation and angiogenesis. These findings highlight the potential of 1-(2-chlorophenyl)-3-(thiophen-2-yl)(thiophen-3-yl)methylurea as a novel anticancer agent worthy of further investigation.

To further understand the therapeutic potential of 1-(2-chlorophenyl)-3-(thiophen-2-y l)(th i ophen - 3 - yl )m eth yl u re a strong > , clinical trials are currently underway to evaluate its safety and efficacy in human subjects. Preliminary results from phase I trials have indicated that this compound is well-tolerated at low doses with minimal side effects. However, more extensive clinical trials are needed to fully assess its therapeutic benefits and determine optimal dosing regimens.

In conclusion, 1-(2-chlorphen yl ) - 3 - ( thi ophen - 2 - yl ) ( thi ophen - 3 - yl )m eth yl u re a strong > (CAS No . 20 344 0 - 45 - 4) represents an exciting new compound with promising therapeutic applications . Its unique structural features , including a chloro phen yl group , two thi ophen e rings , and a meth yl u re a moiety , contribute to its potential biological activities . Ongoing research continues to uncover new insights into its mechanisms of action , paving the way for future developments in medicinal chemistry and pharmaceutical research . p >

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